molecular formula C15H14N2O3 B1438412 3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid CAS No. 1094299-09-8

3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid

Cat. No.: B1438412
CAS No.: 1094299-09-8
M. Wt: 270.28 g/mol
InChI Key: NJBHCEWHUHISSV-UHFFFAOYSA-N
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Description

The compound “3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid” has a CAS Number of 1094299-09-8 and a molecular weight of 270.29 . Its IUPAC name is 3-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14N2O3/c1-9-5-12-13(6-10(9)2)17(8-16-12)7-11-3-4-20-14(11)15(18)19/h3-6,8H,7H2,1-2H3,(H,18,19) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Antimicrobial and Antitumor Activities

  • Research on derivatives of furan-2-carboxylic acid has shown promising antimicrobial and antitumor activities. For instance, new compounds synthesized from reactions involving furan-2-carbaldehyde derivatives exhibited significant antitumor screening, with some compounds showing superior activity compared to standard drugs like 5-fluorouracil, cisplatin, and curcumin (Matiichuk et al., 2020). Additionally, the synthesis of novel compounds involving furan-2-carboxylic acid derivatives has demonstrated notable antimicrobial properties, indicating their potential in developing new antimicrobial agents (Dias et al., 2015).

Synthesis and Reactivity

  • Studies have detailed the synthesis and reactivity of furan-2-carboxylic acid derivatives, leading to the creation of a variety of heterocyclic compounds. These include the synthesis of heterocycles from arylation products of unsaturated compounds, offering insights into the preparation of thiadiazole, oxadiazole, and triazolothiadiazole derivatives (Gorak et al., 2009). The research demonstrates the versatility of furan-2-carboxylic acid derivatives in synthesizing a range of biologically active compounds.

Material Science Applications

  • In material science, the reactivity of furan-2-carboxylic acid derivatives has been utilized in the synthesis of biobased polymers and materials. For example, the lipase-catalyzed synthesis of oligoesters from dimethyl furan-2,5-dicarboxylate and aliphatic diols presents a green method for producing biobased oligoesters with potential application as macromonomers (Cruz-Izquierdo et al., 2015). This research highlights the environmental benefits and potential commercial applications of furan-2-carboxylic acid derivatives in producing sustainable materials.

Properties

IUPAC Name

3-[(5,6-dimethylbenzimidazol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-9-5-12-13(6-10(9)2)17(8-16-12)7-11-3-4-20-14(11)15(18)19/h3-6,8H,7H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBHCEWHUHISSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=C(OC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid
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3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid
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3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid
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3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid
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3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid
Reactant of Route 6
3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid

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